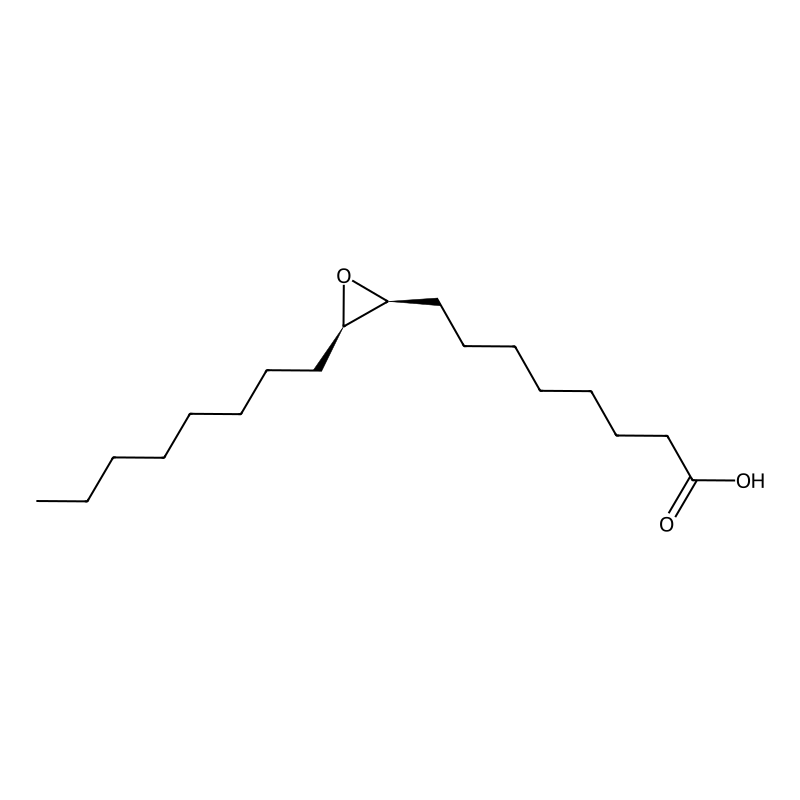

Epoxyoleic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Epoxyoleic acid is a bioactive compound derived from the epoxidation of oleic acid, a monounsaturated fatty acid commonly found in various vegetable oils. The chemical formula for epoxyoleic acid is C₁₈H₃₄O₃, and it features an epoxide functional group, which contributes to its unique chemical properties and biological activities. This compound is notable for its potential applications in pharmaceuticals, materials science, and as a functional food ingredient due to its health benefits.

Research suggests that epoxyoleic acid might participate in plant defense mechanisms against pathogens. It may also be involved in signaling pathways within cells, but the specific details of these actions remain unclear []. Further studies are needed to elucidate the molecular mechanisms underlying these potential roles.

The primary chemical reaction involving epoxyoleic acid is the epoxidation of oleic acid. This process typically involves the addition of an oxygen atom to the carbon-carbon double bond in oleic acid, resulting in the formation of an epoxide. Various methods are employed for this reaction, including:

- Catalytic Epoxidation: Using catalysts like Amberlite IR-120 with hydrogen peroxide and formic acid to achieve high conversion rates of oleic acid to epoxyoleic acid .

- Chemo-Enzymatic Methods: Utilizing enzymes as biocatalysts for selective epoxidation, which can enhance reaction specificity and yield .

Following epoxidation, epoxyoleic acid can undergo hydrolysis or ring-opening reactions, leading to the formation of various derivatives.

Epoxyoleic acid exhibits several biological activities that make it a compound of interest in health research:

- Anti-inflammatory Properties: Studies have shown that epoxyoleic acid can modulate inflammation pathways, potentially offering therapeutic benefits in inflammatory diseases .

- Antioxidant Activity: The compound demonstrates antioxidant capabilities, which may help protect cells from oxidative stress .

- Potential Toxicity: Despite its beneficial properties, concerns exist regarding the genotoxicity of epoxy compounds, necessitating careful evaluation of their safety profiles .

Several methods are employed to synthesize epoxyoleic acid:

- Chemical Epoxidation:

- Biocatalytic Approaches:

- Microwave-Assisted Synthesis:

Epoxyoleic acid has diverse applications across various fields:

- Pharmaceuticals: Its anti-inflammatory and antioxidant properties make it a candidate for developing new therapeutic agents.

- Food Industry: As a functional ingredient, it may be used to enhance the health benefits of food products.

- Materials Science: The compound can be utilized in producing epoxy resins, which are known for their durability and resistance to environmental degradation .

Research on interaction studies involving epoxyoleic acid focuses on its effects on biological systems:

- Cellular Interactions: Studies have investigated how epoxyoleic acid interacts with cell membranes and signaling pathways, influencing cellular responses to stress and inflammation .

- Toxicological Assessments: Evaluations of its genotoxicity highlight the need for further research into its safety when used in consumer products or therapeutics .

Epoxyoleic acid shares structural similarities with other epoxy fatty acids but possesses unique characteristics that distinguish it from them. Here are some similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Epoxydocosapentaenoic Acid | Polyunsaturated fatty acid | Higher degree of unsaturation; more reactive |

| Epoxystearic Acid | Saturated fatty acid | Less bioactive; primarily used in industrial applications |

| Epoxylinoleic Acid | Polyunsaturated fatty acid | Exhibits different biological activities compared to epoxyoleic acid |

Epoxyoleic acid is unique due to its balanced structure that combines both monounsaturation and an epoxide group, contributing to its distinctive biological activities and potential applications.